molecular formula C14H20FN5O B610768 Selgantolimod CAS No. 2004677-13-6

Selgantolimod

Numéro de catalogue B610768
Numéro CAS: 2004677-13-6
Poids moléculaire: 293.3464
Clé InChI: HTCJUBZBSJQWBW-CQSZACIVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Selgantolimod, also known as GS-9688, is a potent and selective oral Toll-Like Receptor 8 (TLR8) agonist . It is currently under development for the treatment of chronic Hepatitis B (CHB) and HIV infection . TLR8 is an endosomal innate immune receptor that recognizes pathogen-derived single-stranded RNA fragments to trigger innate and adaptive immune responses .


Synthesis Analysis

The structure-based optimization of a dual TLR7/8 agonist led to the identification of the selective TLR8 clinical candidate Selgantolimod . The chiral amino alcohol ®-2-amino-2-methylhexan-1-ol is a key fragment in the synthesis of Selgantolimod .


Molecular Structure Analysis

The molecular formula of Selgantolimod is C14H20FN5O . The structure of Selgantolimod was confirmed by TLR8 binding and a direct ligand interaction with TLR8 residue Asp545 .


Chemical Reactions Analysis

Selgantolimod displayed rapid absorption and dose-proportional pharmacokinetics (PK) and pharmacodynamics (PD) activity . Food had minimal effect on PK but resulted in diminished PD activity .


Physical And Chemical Properties Analysis

The molecular weight of Selgantolimod is 293.34 g/mol . More detailed physical and chemical properties are not available in the retrieved data.

Applications De Recherche Scientifique

  • Therapeutic Potential in Chronic Hepatitis B : Selgantolimod, known as GS-9688, is a toll-like receptor 8 agonist under clinical development for CHB treatment. It has shown potential in modulating antiviral and regulatory mediators, contributing to viral control (Amin et al., 2020).

  • Antiviral Efficacy in the Woodchuck Model : Selgantolimod's antiviral efficacy was evaluated in woodchucks infected with woodchuck hepatitis virus, closely related to hepatitis B virus. This study supports its potential use in treating CHB (Daffis et al., 2020).

  • Safety and Pharmacodynamics in Healthy Subjects : A Phase Ia study in healthy volunteers assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of selgantolimod. It was generally safe and induced dose-dependent pharmacodynamic responses, supporting further clinical studies in CHB (Reyes et al., 2020).

  • Evaluation in Chronic Hepatitis B Patients : Selgantolimod was evaluated in patients with CHB, either virally suppressed on oral antiviral treatment or viremic and not on treatment. This study adds to the understanding of its application in diverse CHB patient populations (Gane et al., 2021).

  • Induction of Immune Cell Responses : A study explored the effects of selgantolimod on immune cell phenotypes in humans. It showed that administration in healthy individuals resulted in activation of multiple immune cell responses, offering insights into its potential antiviral applications (Ayithan et al., 2021).

Safety And Hazards

Single doses of 0.5-5 mg Selgantolimod were generally safe. No serious adverse events or events leading to discontinuation were reported, and most were Grade 1 in severity . Nausea, headache, vomiting, fatigue, and dizziness were the most common adverse events .

Propriétés

IUPAC Name

(2R)-2-[(2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN5O/c1-3-4-5-14(2,8-21)20-12-11-10(18-13(16)19-12)6-9(15)7-17-11/h6-7,21H,3-5,8H2,1-2H3,(H3,16,18,19,20)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCJUBZBSJQWBW-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@](C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Selgantolimod

Citations

For This Compound
277
Citations
EJ Gane, HJ Kim, K Visvanathan, YJ Kim… - …, 2021 - Wiley Online Library
… In this phase 1b study, patients were randomized 4:1 to receive either selgantolimod or … , no accumulation of selgantolimod was observed with multiple dosing. Selgantolimod induced …
Number of citations: 35 aasldpubs.onlinelibrary.wiley.com
EJ Gane, PR Dunbar, AE Brooks, F Zhang, D Chen… - Journal of …, 2023 - Elsevier
… Our results support continued development of selgantolimod as a … selgantolimod’s potential to contribute to durable cure of chronic HBV infection, we administered selgantolimod weekly …
Number of citations: 4 www.sciencedirect.com
N Ayithan, A Ghosh, A Dwivedi, JJ Wallin, SK Tan… - Viruses, 2021 - mdpi.com
… of the TLR8 agonist selgantolimod (SLGN) in … selgantolimod, activation of innate and adaptive lymphocytes was evident. In conclusion, this first in-human study shows that selgantolimod …
Number of citations: 6 www.mdpi.com
RL Mackman, M Mish, G Chin, JK Perry… - Journal of Medicinal …, 2020 - ACS Publications
Toll-like receptor 8 (TLR8) recognizes pathogen-derived single-stranded RNA fragments to trigger innate and adaptive immune responses. Chronic hepatitis B (CHB) is associated with …
Number of citations: 59 pubs.acs.org
M Reyes, JD Lutz, AH Lau, A Gaggar… - Antiviral …, 2020 - journals.sagepub.com
Background Selgantolimod is a novel oral, selective Toll-like receptor 8 (TLR8) agonist in development for the treatment of chronic hepatitis B (CHB). TLR8 is an endosomal innate …
Number of citations: 12 journals.sagepub.com
OE Amin, EJ Colbeck, S Daffis, S Khan… - …, 2021 - Wiley Online Library
Background and Aims GS‐9688 (selgantolimod) is a toll‐like receptor 8 agonist in clinical development for the treatment of chronic hepatitis B (CHB). Antiviral activity of GS‐9688 has …
Number of citations: 61 aasldpubs.onlinelibrary.wiley.com
H Janssen, YS Lim, HJ Kim, CH Tseng… - Official journal of the …, 2022 - journals.lww.com
Methods: In this multicenter, double-blind, phase 2 study, viremic CHB patients were randomized (2: 2: 1) to SLGN 3 mg, 1.5 mg, and placebo (PBO) once a week for 24 weeks in …
Number of citations: 0 journals.lww.com
AB Weinstein, FJ Bachrach, A Cagulada… - … Process Research & …, 2023 - ACS Publications
The chiral amino alcohol (R)-2-amino-2-methylhexan-1-ol (1) is a key fragment in the synthesis of selgantolimod, a TLR8 agonist that is being evaluated for the treatment of hepatitis B …
Number of citations: 0 pubs.acs.org
HLA Janssen, YS Lim, HJ Kim… - JOURNAL OF …, 2021 - scholarworks.bwise.kr
CAU Scholar's Space: Safety and efficacy of oral TLR8 agonist, selgantolimod, in viremic adult patients with chronic hepatitis B … Safety and efficacy of oral TLR8 agonist …
Number of citations: 15 scholarworks.bwise.kr
NS Kolhatkar, C McDonald, SC Kim, L Sowah… - Hepatology, 2021 - researchgate.net
Transcriptional analysis of HBV infected liver after treatment with Selgantolimod reveals longitudinal changes in both inflammat … Transcriptional analysis of HBV infected liver after …
Number of citations: 0 www.researchgate.net

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.